molecular formula C14H23NO3 B2895350 Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate CAS No. 2260766-12-7

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate

Cat. No. B2895350
CAS RN: 2260766-12-7
M. Wt: 253.342
InChI Key: AXFPGGMYPFENCW-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is a chemical compound with the CAS Number: 1440962-35-5 . It has a molecular weight of 253.34 . The compound is in the form of a powder and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2-oxospiro[3.5]nonan-7-yl)carbamate . The InChI code is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate is a powder . It has a molecular weight of 253.34 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Photocatalyzed Aminations and Cascade Reactions

Research demonstrates innovative uses of tert-butyl carbamate derivatives in photocatalyzed reactions. For example, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives leads to the assembly of 3-aminochromones under mild conditions. This process not only highlights the application of tert-butyl carbamate derivatives in creating complex molecular structures but also broadens the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Diels-Alder Reactions and Synthetic Applications

Tert-butyl carbamate derivatives have been utilized in the Diels-Alder reactions, showcasing their importance in constructing complex molecular frameworks. For instance, the preparation and reaction of a 2-amido substituted furan with tert-butyl carbamate derivatives underscore their utility in organic syntheses, providing pathways to diverse chemical entities (Padwa et al., 2003).

Crystallographic Studies and Molecular Structures

The study of crystal structures of tert-butyl carbamate derivatives has provided insights into molecular interactions, such as hydrogen and halogen bonds. These studies contribute to our understanding of molecular architecture and its influence on reactivity and stability (Baillargeon et al., 2017).

Enantioselective Syntheses and Ligand Applications

Tert-butyl carbamate derivatives serve as crucial intermediates in the enantioselective synthesis of amines. Their versatility and reactivity make them valuable in asymmetric synthesis, providing pathways to highly enantioenriched compounds (Ellman et al., 2002).

Chemical Sensing and Material Science

In material science, tert-butyl carbamate derivatives have been employed in the development of chemosensors. For example, benzothiazole-modified carbazole derivatives with tert-butyl groups have been used to create nanofibers that emit strong blue light and can detect volatile acid vapors, illustrating the role of tert-butyl carbamate derivatives in developing functional materials (Sun et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(8-5-10)9-6-11(14)16/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFPGGMYPFENCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-oxospiro[3.5]nonan-7-yl)carbamate

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